molecular formula C12H17N3O2S2 B7092035 N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide

N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide

Cat. No.: B7092035
M. Wt: 299.4 g/mol
InChI Key: PKZRVQTVTCJQJT-UHFFFAOYSA-N
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Description

N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, a cyclopentyl group, and a 1,4-dithiane ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c16-10(9-7-18-5-6-19-9)14-12(3-1-2-4-12)11-13-8-17-15-11/h8-9H,1-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZRVQTVTCJQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NOC=N2)NC(=O)C3CSCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopentyl group is then introduced via a substitution reaction, followed by the formation of the 1,4-dithiane ring through a thiol-ene reaction. The final step involves the coupling of the carboxamide group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]-1,4-dithiane-2-carboxamide: can be compared with other compounds containing the 1,2,4-oxadiazole ring or the 1,4-dithiane ring, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable molecule for research and industrial applications.

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